Aminoparathion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-diethoxyphosphinothioyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZOTXGJXSTQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190793 | |
| Record name | Aminoparathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoparathion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.39 mg/mL | |
| Record name | Aminoparathion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3735-01-1 | |
| Record name | Aminoparathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoparathion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoparathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOPARATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8MK6B4E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminoparathion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001504 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Formation Pathways and Biotransformation Mechanisms of Aminoparathion
Microbial Reduction of Parent Organophosphates to Aminoparathion
Microbial activity plays a significant role in the biotransformation of parathion (B1678463), with reductive pathways being particularly important under anaerobic conditions.
Anaerobic Biotransformation in Soil and Aquatic Sediments
In environments lacking oxygen, such as flooded soils and aquatic sediments, the reduction of the nitro group (-NO₂) on the phenyl ring of parathion to an amino group (-NH₂) is a predominant degradation pathway, leading to the formation of this compound cdc.govnasa.govresearchgate.netwur.nlwho.int. This process is generally faster under anaerobic conditions compared to aerobic ones, as specialized enzymes involved in reduction are more active in the absence of oxygen who.intwseas.comnih.govmdpi.com. Low redox potentials, characteristic of anaerobic environments, favor this nitro group reduction who.int. In some instances, the this compound formed may undergo further hydrolysis, yielding p-aminophenol and diethylthiophosphoric acid researchgate.netnih.gov.
Role of Specific Bacterial Genera in Nitro Group Reduction
A diverse array of bacteria possesses the enzymatic machinery to reduce nitroaromatic compounds, including those found in pesticide degradation nih.govgeoscienceworld.orgmdpi.comnih.govresearchgate.net.
Rhizobium species , such as R. japonicum and R. meliloti, have been observed to metabolize parathion primarily through nitro group reduction, achieving up to 85% conversion to this compound nasa.gov.
Bacillus species , including Bacillus subtilis, B. megatherium, B. cereus, and B. macerans, are also recognized for their involvement in converting parathion and similar organophosphates to their amino analogs geoscienceworld.orgmdpi.comresearchgate.net.
Pseudomonas species , such as Pseudomonas aeruginosa and P. melophthora, are known to degrade parathion, with certain strains capable of forming this compound cdc.govgeoscienceworld.orgmdpi.com.
Mixed bacterial cultures, often comprising multiple isolates, have demonstrated the ability to reduce parathion to p-aminoparathion, particularly under low oxygen conditions nih.govebi.ac.uk.
Other bacterial genera like Aeromonas, Acinetobacter, Arthrobacter, Burkholderia, Chryseobacterium, and Serratia have also been identified as playing roles in pesticide degradation mdpi.com.
Table 1: Bacterial Genera Involved in Parathion Reduction to this compound
| Bacterial Genus | Key Role/Observation | Reference(s) |
| Rhizobium | Primary metabolism via nitro group reduction to this compound (up to 85% conversion) | nasa.gov |
| Bacillus | Involved in conversion to amino analogs | geoscienceworld.orgmdpi.comresearchgate.net |
| Pseudomonas | Degradation of parathion; some strains form this compound | cdc.govgeoscienceworld.orgmdpi.com |
| Mixed Bacterial Cultures | Reduction to p-aminoparathion under low oxygen conditions | nih.govebi.ac.uk |
Enzymatic Systems Facilitating this compound Formation (e.g., Nitroreductases)
The reduction of the nitro group is primarily catalyzed by a class of enzymes known as nitroreductases nih.govresearchgate.netoup.comnih.govslideshare.net. These enzymes typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as cofactors and often contain flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as prosthetic groups researchgate.netoup.comnih.gov. Bacterial nitroreductases are broadly categorized into Type I (oxygen-insensitive) and Type II (oxygen-sensitive) enzymes. Type I enzymes facilitate a two-electron transfer, proceeding through nitroso and hydroxylamino intermediates before forming the amino group oup.com. The conversion of parathion to this compound is a direct result of the action of these nitroreductase systems nasa.govwho.intresearchgate.netoup.comnih.gov. For instance, enzymes like 4-nitrobenzoate (B1230335) reductase (PnbA) in Pseudomonas putida TW3 are known to catalyze the reduction of nitroaromatic compounds to hydroxylamino derivatives nih.gov. Aldehyde oxidase also plays a role in nitro group reduction, as seen in the metabolism of neonicotinoid insecticides nih.gov.
Table 2: Enzymatic Systems Catalyzing Nitro Group Reduction
| Enzyme Class | Cofactors | Primary Function | Relevance to this compound Formation | Reference(s) |
| Nitroreductases | NAD(P)H, FMN/FAD | Catalyze reduction of nitro groups to amino groups | Direct catalysis of parathion to this compound | nih.govresearchgate.netoup.comnih.govslideshare.net |
| Flavoenzymes (e.g., OYE) | NAD(P)H | Reduction of nitro groups or aromatic rings | Can reduce nitro groups of nitroaromatics | oup.comoup.com |
| Aldehyde Oxidase | NAD(P)H | Can reduce nitro substituents | Involved in nitro group reduction | nih.gov |
Influence of Microbial Community Dynamics on this compound Yield
The efficiency and rate of parathion degradation and subsequent this compound formation are significantly influenced by the composition and activity of the microbial community who.intwseas.com. Mixed bacterial cultures often exhibit greater stability and effectiveness in pesticide degradation compared to single isolates ebi.ac.ukopenaccesspub.org. The presence of specific microbial consortia or adapted mixed cultures can enhance reductive pathways, thereby increasing this compound yields ebi.ac.ukopenaccesspub.org. Environmental factors such as pH, temperature, and the availability of electron donors are critical in modulating microbial activity and influencing the outcome of these transformations who.intwseas.comacs.org. Furthermore, the presence of co-substrates, like glucose, can promote the reduction of parathion to this compound by certain bacterial strains ebi.ac.uk.
Abiotic Reduction Pathways Contributing to this compound Formation
Beyond microbial activity, abiotic chemical reduction processes can also lead to the formation of this compound, particularly in specific environmental conditions.
This compound as a Metabolic Intermediate in Diverse Biological Systems
Adaption and Acclimation of Microbial Populations
The presence of organophosphate pesticides like parathion often necessitates a period of adaptation for microbial communities in soil and water. Soil bacteria can mutate to develop the metabolic capabilities required to break down these compounds geoscienceworld.org. Studies indicate that microbial degradation of organophosphates is generally more rapid in soils that have experienced repeated applications, suggesting an acclimation process that enhances the efficiency of pesticide metabolism geoscienceworld.org. For instance, specific bacterial strains, such as Pseudomonas sp. strain BUR11, have demonstrated chemotaxis and the ability to utilize parathion as a sole carbon source, indicating successful adaptation and metabolism nih.gov. Furthermore, yeast has been identified as a primary agent for the reduction of parathion to this compound in soil, with bacteria showing no significant effect on this specific transformation researchgate.net. Fungi, such as Penicillium waksmanii, have also been noted for their capability to degrade parathion into this compound dokumen.pub. This microbial adaptation is a critical factor in the detoxification and removal of these compounds from the environment.
Environmental Fate and Persistence of Aminoparathion
Abiotic Transformation of Aminoparathion
This compound is primarily formed as a metabolite of parathion (B1678463). Its own abiotic transformation pathways are less extensively documented than those of its parent compound, but its formation is influenced by abiotic factors acting on parathion.
Photolytic Degradation Processes
Parathion can undergo direct photolysis when exposed to sunlight, as it absorbs light in the ultraviolet spectrum above 290 nm cdc.gov. Photodegradation of parathion in natural waters and soils has been shown to generate this compound as a byproduct, alongside other compounds like 4-nitrophenol (B140041) and O,O-diethyl dithiophosphate (B1263838) researchgate.net. This indicates that sunlight exposure can contribute to the formation of this compound from parathion in environmental matrices.
Chemical Hydrolysis and Other Non-Biological Transformations
Chemical hydrolysis is a significant abiotic degradation pathway for organophosphates, including parathion, and is influenced by pH and temperature geoscienceworld.orgcdc.govnih.gov. While this compound itself is a product of parathion degradation, its formation is often a result of anaerobic reduction of parathion, followed by hydrolysis of the resulting intermediate to p-aminophenol and diethylthiophosphoric acid researchgate.netethz.ch. Under anaerobic conditions, parathion can be reduced to this compound, and in some environments, this reduction may be the terminal step, with no further degradation occurring unioncounty-fl.gov.
The hydrolysis of parathion proceeds via the cleavage of ester linkages. For example, hydrolysis at the P-O-C bond yields p-nitrophenol and diethylthiophosphoric acid nasa.gov. The rate of chemical hydrolysis is highly dependent on environmental conditions.
Table 1: Hydrolysis Half-lives of Parathion
| Conditions (pH, Temperature) | Half-life | Source |
| pH 7, 20°C | 130 days | cdc.gov |
| pH 6.3, 20°C | 62 days | cdc.gov |
| pH 9, 20°C | ~21 days | nih.gov |
| pH 5, 20°C | ~301 days | nih.gov |
| Sterile seawater, 4°C | ~1 year | nih.gov |
These hydrolysis rates highlight the persistence of parathion under certain conditions, which in turn influences the presence and concentration of its metabolites like this compound.
Environmental Partitioning and Mobility Studies
The environmental partitioning and mobility of this compound are influenced by its physicochemical properties and the characteristics of the environmental matrix.
Adsorption to Soil and Sediment Constituents
Adsorption to soil and sediment particles is a critical factor controlling the mobility and bioavailability of pesticides and their metabolites. Parathion, the precursor to this compound, exhibits significant adsorption to soil and sediment constituents, primarily due to its interaction with organic matter and clay minerals geoscienceworld.orgcdc.gov. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this adsorption.
Table 2: Parathion Adsorption Coefficients (Koc)
| Soil/Sediment Type / Organic Matter Content | Koc Value | Source |
| Israeli soils (0.11–5.82% OM) | 674 | cdc.gov |
| Israeli sediments (3.08–7.85% OM) | 1538 | cdc.gov |
| Soils (0.087–0.65% OC) | 10,454 ppm | cdc.gov |
| Soils (0.2 to 6.1% organic content) | 314–15,860 | cdc.gov |
| Four soil types (0.41 to 43.7% OC) | 965 to 1,700 | cdc.gov |
These Koc values indicate that parathion is generally strongly adsorbed to soils and sediments, which consequently limits its leaching into groundwater cdc.gov. This compound itself has also been noted to bind strongly to organic matter under anaerobic soil conditions nih.gov. This strong adsorption suggests that this compound, like its parent compound, would exhibit low mobility in most soil and sediment environments. The composition of mineral surfaces, particularly their charge which is pH-dependent, and the content of organic matter and clay are major determinants of adsorption geoscienceworld.orgcarnegiescience.edu.
Table 3: Microbial Reduction of Parathion to this compound
| Conditions | Observed Transformation | Metabolite Formed | Source |
| Anaerobic conditions, flooded alluvial soil | Reduction | This compound | cdc.gov |
| Soil (general) | Reduction | This compound | researchgate.net |
| Penicillium waksmanii | Degradation | This compound | dokumen.pub |
| Mixed bacterial culture (minimum of nine isolates) | Reduction | This compound | epa.gov |
| Parathion + Chlorella pyrenoidosa | Degradation | This compound | researchgate.net |
The strong adsorption of parathion and its metabolite this compound to soil and sediment constituents implies that their environmental persistence is influenced by their availability for degradation, and their movement through the environment is significantly restricted.
Compound List:
this compound
Parathion
p-nitrophenol
Diethylthiophosphoric acid
p-aminophenol
O,O-diethyl dithiophosphate
Leaching Potential in Terrestrial Environments
The leaching potential of this compound in terrestrial environments is considered low, primarily due to its strong adsorption to soil particles. Studies indicate that [14C]-labeled this compound exhibits preferential binding to soil, with its binding being approximately 30 times greater than that of its precursor, parathion, within the first two hours of contact ebi.ac.uk. This high affinity for soil matrix components suggests limited mobility and a reduced tendency to leach through soil profiles into groundwater.
Parathion and its methyl analog (methyl parathion) are generally characterized by low mobility in soils, attributed to significant adsorption to soil organic matter and clay minerals cdc.govnih.govepa.govcdc.gov. These compounds are not expected to move appreciably through soil to groundwater, except in highly vulnerable areas with permeable soils and shallow water tables epa.gov. Laboratory column leaching studies with aged parathion have shown that it remains predominantly within the top 6 cm of soil, even after significant simulated rainfall apvma.gov.au. While instances of parathion detection in groundwater have been reported, these are exceptions rather than the norm, underscoring the general immobility of the compound and its related metabolites like this compound apvma.gov.au.
Volatilization Rates from Environmental Surfaces
Direct data on the volatilization rates of this compound from environmental surfaces is not extensively documented. However, the parent compound, parathion, exhibits low volatility from soil surfaces cdc.govcdc.gov. Studies simulating agricultural soil conditions have reported low volatilization rates for parathion, estimated at 0.8% per day from wet surface soil cdc.gov. Volatilization from water surfaces has been observed but is also considered a minor transport process for parathion cdc.gov. Given that this compound is a transformation product, its volatility is likely to be similarly low, influenced by its molecular properties and environmental conditions. Parathion's low Henry's law constant further supports the expectation of limited volatilization nih.gov.
Factors Influencing this compound Environmental Fate
pH Effects on Transformation Rates
Specific data detailing the transformation rates of this compound under varying pH conditions is limited. However, the degradation of its parent compound, parathion, is significantly influenced by pH. Parathion undergoes rapid hydrolysis in alkaline conditions, while remaining relatively stable in neutral or acidic environments cdc.govnih.govnih.gov. This compound is primarily formed through the reduction of parathion's nitro group, a process that can occur under anaerobic conditions researchgate.net. Subsequently, this compound can be hydrolyzed to p-aminophenol and diethylthiophosphoric acid researchgate.net. While the hydrolysis of this compound itself is a potential degradation pathway, its specific rate dependence on pH has not been extensively quantified in available literature.
Organic Matter Content and Redox Potential
The environmental fate of this compound is strongly linked to soil organic matter content and redox potential. This compound is predominantly formed through the microbial reduction of parathion, a process that is favored under anaerobic or reduced soil conditions nih.govresearchgate.net. Soils with higher organic matter content often facilitate these anaerobic conditions, thereby promoting the conversion of parathion to this compound epa.gov. Organic materials, such as glucose and rice straw, have been shown to accelerate the degradation of parathion, likely by enhancing the reduction of its nitro group epa.gov. Furthermore, this compound exhibits a higher degree of binding to soil compared to parathion, indicating that its persistence and mobility are also influenced by the soil's organic composition ebi.ac.uk.
Analytical Methodologies for Aminoparathion Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of aminoparathion analysis, enabling its separation from parent compounds, other metabolites, and matrix interferences. The choice of chromatographic technique depends on the analyte's properties, the sample matrix, and the research objective.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers robust and reproducible separation and quantification.
In the study of parathion (B1678463) degradation, HPLC is instrumental in monitoring the formation of this compound. For instance, in photodegradation studies, HPLC can be used to track the decrease of the parent parathion and the concurrent increase of this compound, confirming the transformation pathway. The selection of the stationary and mobile phases is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly employed with mobile phases typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency in mass spectrometry detection. nih.govresearchgate.net
A developed HPLC method for the simultaneous determination of multiple organophosphorus pesticides, including parathion and its potential degradation products, utilized a C18 column with a mobile phase of acetonitrile and water. cdc.gov The validation of such methods typically includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. researchgate.netapvma.gov.au
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines (including this compound Analogs)
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | Determined by the UV absorbance maximum of this compound |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. youtube.comresearchgate.net
The primary amino group of this compound is the target for derivatization. Common derivatization reactions include silylation and acylation. researchgate.net Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the amino group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov Acylating agents, such as pentafluoropropionic anhydride (B1165640) (PFPA), introduce a fluoroacyl group, which enhances volatility and provides a strong signal for electron capture detection (ECD). nih.gov
The choice of derivatizing reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization. youtube.com Once derivatized, the this compound derivative can be separated on a capillary GC column, typically with a non-polar or semi-polar stationary phase, and detected by various detectors, including Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS). cdc.gov
Table 2: Typical GC Parameters for the Analysis of Derivatized this compound
| Parameter | Description |
| Derivatization Reagent | Silylating agents (e.g., BSTFA, MSTFA) or Acylating agents (e.g., PFPA) |
| Column | Capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Ramped temperature program to ensure separation of analytes |
| Carrier Gas | Helium or Nitrogen |
| Detector | FID, NPD, or Mass Spectrometry (MS) |
Thin-Layer Chromatography (TLC) in Degradation Studies
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique that can be valuable in degradation studies of parathion to this compound. While not as quantitative as HPLC or GC, TLC is an excellent tool for qualitative analysis, monitoring the progress of a reaction, and identifying the presence of degradation products. iaea.org
In studies of parathion degradation in soil, TLC has been used to identify this compound as a metabolite. cdc.gov The process involves spotting an extract of the soil sample onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. The different components of the extract travel up the plate at different rates, resulting in their separation. The separated spots can be visualized under UV light or by spraying with a chromogenic reagent. The retention factor (Rf) value of the this compound spot can be compared to that of a standard for identification.
Advanced Chromatographic Systems (e.g., UPLC, SFC)
Modern advancements in chromatography have led to the development of systems that offer higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which results in significantly improved separation efficiency and speed. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the analysis of organophosphate pesticide metabolites in various matrices, including urine. mdpi.comresearchgate.net The enhanced resolution of UPLC allows for the separation of complex mixtures of metabolites, while the sensitivity and selectivity of MS/MS provide confident identification and quantification. diva-portal.org
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for the analysis of a wide range of pesticides, including organophosphates. nih.gov It offers fast separations and is considered a "green" technology due to the reduced use of organic solvents. nih.gov SFC coupled with mass spectrometry has been successfully applied to the determination of pesticide residues in various food and environmental samples. nih.gov
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool in this compound research, providing highly sensitive and specific detection, as well as crucial structural information for the unambiguous identification of the compound and its transformation products. MS is typically used in conjunction with a chromatographic separation technique like GC or LC.
GC-MS and LC-MS/MS in Transformation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. Following derivatization, this compound can be analyzed by GC-MS. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. researchgate.netlibretexts.org The fragmentation pattern can provide valuable information about the structure of the molecule. For a derivatized this compound, characteristic fragments would arise from the cleavage of the silyl (B83357) or acyl group and the fragmentation of the aromatic and thiophosphate moieties. youtube.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the analysis of non-volatile and polar compounds like this compound and its transformation products in complex matrices. nih.gov In LC-MS/MS, the precursor ion (the protonated or deprotonated molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of this compound even in complex environmental or biological samples. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-Time-of-Flight (LC-TOF-MS), further enhances the identification capabilities by providing highly accurate mass measurements, which can be used to determine the elemental composition of unknown transformation products. nih.gov
Table 3: Illustrative Mass Spectrometry Parameters for this compound Analysis
| Parameter | GC-MS | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole, Ion Trap | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap |
| Scan Mode | Full Scan, Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM), Product Ion Scan |
| Precursor Ion (m/z) | N/A for EI | [M+H]+ or [M-H]- of this compound |
| Product Ions (m/z) | Characteristic fragments of the derivatized molecule | Specific fragments of the precursor ion |
Spectroscopic Methods in Support of Research
UV-Vis spectrophotometry is a widely accessible and non-destructive analytical method used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The technique operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net
For this compound, which contains chromophores such as the aromatic ring and the nitro group precursor, UV-Vis spectrophotometry serves as a valuable tool for monitoring its concentration in solution. This is particularly useful for tracking the kinetics of chemical reactions, such as the degradation of its parent compound, parathion, or the efficiency of an extraction procedure. slideshare.netresearchgate.net By measuring the change in absorbance at a specific wavelength over time, researchers can determine reaction rates or quantify the amount of this compound present.
The first step in developing a quantitative UV-Vis method is to determine the wavelength of maximum absorbance (λmax) for this compound. This is achieved by scanning a solution of the pure compound across a range of UV-Vis wavelengths. Once the λmax is identified, a calibration curve is constructed by measuring the absorbance of several solutions of known concentrations. This curve then allows for the determination of this compound concentration in unknown samples. While the specific λmax for this compound is determined experimentally, related aromatic amines show characteristic absorbance in the 250-350 nm range.
| Application | Methodology | Key Measurement | Example Finding |
|---|---|---|---|
| Reaction Kinetics | Repeatedly measure the absorbance of the reaction mixture at this compound's λmax over time. | Absorbance vs. Time | The rate of this compound formation can be calculated from the slope of the concentration vs. time plot. |
| Quantification in Samples | Measure the absorbance of the sample at λmax after appropriate preparation and dilution. | Absorbance (A) | Concentration is calculated using the Beer-Lambert equation (A = εcl) after determining the molar absorptivity (ε) from a calibration curve. |
| Purity Assessment | Scan the sample across a wide UV spectrum and compare it to the spectrum of a pure standard. | Full UV-Vis Spectrum | The presence of additional peaks may indicate impurities. |
Sample Preparation Techniques for Environmental Matrices
The accurate analysis of this compound in environmental and biological matrices requires effective sample preparation to isolate the analyte from interfering components. The choice of extraction method depends heavily on the nature of the sample matrix (e.g., soil, water, tissue).
Liquid-Liquid Extraction (LLE) is a conventional method where the sample is partitioned between two immiscible liquid phases. For water samples, an organic solvent like methylene (B1212753) chloride or hexane (B92381) is used to extract this compound. researchgate.net For solid or semi-solid samples like soil or biological tissues, a homogenization step is first required, followed by extraction with a suitable solvent. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, selectivity, and reduced solvent consumption. ajchem-a.com In SPE, the sample is passed through a cartridge containing a solid sorbent. For a moderately polar compound like this compound, a reverse-phase sorbent (e.g., C18) or a specific sorbent like an aminopropyl-bonded silica column can be effective for cleanup. researchgate.net The analyte is retained on the sorbent while interferences are washed away, after which the this compound is eluted with a small volume of an organic solvent.
Soxhlet Extraction is a rigorous technique typically used for solid samples like soil, sediment, or tissue. researchgate.net The sample is placed in a thimble and continuously extracted with a cycling, heated solvent such as methylene chloride, ensuring exhaustive extraction over many hours. researchgate.net
Solid-Phase Microextraction (SPME) is a modern, solvent-free technique that integrates sampling, extraction, and concentration into a single step. researchgate.net A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). Analytes partition onto the fiber, which is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. This method has been successfully applied to the analysis of parathion and its metabolites in biological fluids. researchgate.net
| Extraction Method | Applicable Matrix | Principle | Common Solvents/Sorbents | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water, Biological Fluids | Partitioning between immiscible liquid phases. | Methylene Chloride, Hexane | mdpi.comresearchgate.net |
| Solid-Phase Extraction (SPE) | Water, Extracts from Solids | Analyte adsorption onto a solid sorbent. | Aminopropyl silica, C18, Florisil | researchgate.net |
| Soxhlet Extraction | Soil, Sediment, Tissue | Continuous extraction with a heated, cycling solvent. | Methylene Chloride, Toluene | researchgate.net |
| Solid-Phase Microextraction (SPME) | Water, Biological Fluids | Partitioning of analyte onto a coated fiber. | Carbowax/Divinylbenzene (CW/DVB) | researchgate.net |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. However, this compound, due to its polar amino (-NH₂) group, exhibits poor chromatographic behavior and is not sufficiently volatile for direct GC analysis. sielc.com Derivatization is a chemical modification process used to convert the polar analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its GC performance. sielc.com
Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as those in amino groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amino group to replace the active hydrogens with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sielc.com The resulting silylated derivative of this compound is significantly more volatile and produces sharper, more symmetrical peaks in GC analysis. MTBSTFA derivatives are often favored due to their increased stability against hydrolysis compared to TMS derivatives. sielc.com
Acylation is another effective strategy. Reagents such as pentafluoropropionic anhydride can react with the amino group to form a stable, fluorinated amide derivative. These fluorinated derivatives are often highly responsive to electron capture detectors (ECD), which can significantly lower detection limits.
Alkylation with Chloroformates , such as ethyl chloroformate or methyl chloroformate, can also be employed. This reaction occurs rapidly in an aqueous medium and converts the amino group into a carbamate (B1207046) derivative, which is amenable to GC analysis. This method is effective for derivatizing amino acids and can be applied to this compound.
| Strategy | Reagent Example | Derivative Formed | Analytical Advantage | Reference |
|---|---|---|---|---|
| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | TBDMS-aminoparathion | Increases volatility and thermal stability; stable derivative. | sielc.com |
| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | TMS-aminoparathion | Increases volatility; volatile by-products. | |
| Acylation | Pentafluoropropionic Anhydride | Pentafluoropropionyl-aminoparathion | Increases volatility; enhances sensitivity for ECD. | |
| Alkylation | Ethyl Chloroformate | Ethyl carbamate derivative | Rapid reaction in aqueous media; improves GC properties. |
Theoretical and Computational Studies on Aminoparathion
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the reaction mechanisms of organophosphorus pesticides, including their hydrolysis pathways.
The hydrolysis of organophosphorus compounds is a critical degradation pathway in the environment and a key mechanism for detoxification. DFT studies on parathion (B1678463) and paraoxon (B1678428) have revealed that the hydrolysis can proceed through different mechanisms, largely dependent on the reaction conditions.
In alkaline hydrolysis, the reaction can follow either a concerted, one-step mechanism or a multi-step pathway involving a pentavalent intermediate. The conformation of the attacking nucleophile, typically a hydroxide ion, plays a crucial role in determining which pathway is favored. acs.org For instance, different orientations of the hydroxide ion relative to the phosphorus center can lead to distinct transition states and reaction intermediates. acs.org
Studies on a range of organophosphorus pesticides, including methyl parathion, have shown that both P-O and P-S bond cleavage can occur, with the specific bond targeted being influenced by the molecular structure and the reaction environment. acs.org The substitution of oxygen with sulfur in the phosphoryl group, a key difference between paraoxon and parathion (and by extension, relevant to aminoparathion), also impacts the structural and energetic characteristics of the hydrolysis pathway. acs.org
The primary degradation pathway for parathion in aqueous environments is hydrolysis, which can lead to the formation of p-nitrophenol and diethylthiophosphoric acid. nih.gov Under certain conditions, parathion can also be oxidized to paraoxon, which is then hydrolyzed to p-nitrophenol and diethylphosphoric acid. nih.gov A third, reductive pathway can lead to the formation of this compound, which is subsequently hydrolyzed. nih.gov
DFT calculations are instrumental in determining the energetics of reaction pathways, including the energies of reactants, products, intermediates, and transition states. This information allows for a detailed understanding of the reaction kinetics and thermodynamics. For the alkaline hydrolysis of organophosphates, DFT has been used to calculate the activation energies for different proposed mechanisms, helping to identify the most probable reaction pathway under specific conditions.
The transition state is a critical point on the potential energy surface that separates reactants from products. Its geometry and energy determine the activation barrier of the reaction. For organophosphate hydrolysis, DFT calculations have characterized the geometries of transition states for both the concerted and stepwise mechanisms. In the concerted mechanism, the transition state involves the simultaneous formation of the bond with the incoming nucleophile and the breaking of the bond with the leaving group. In the stepwise mechanism, two transition states are involved, corresponding to the formation and breakdown of the pentavalent intermediate.
The table below summarizes hypothetical reaction energies for different hydrolysis pathways of a generic organophosphate, based on typical findings from DFT studies.
| Hydrolysis Pathway | Reactant Complex Energy (kcal/mol) | Transition State 1 Energy (kcal/mol) | Intermediate Energy (kcal/mol) | Transition State 2 Energy (kcal/mol) | Product Complex Energy (kcal/mol) |
| Concerted (SN2-like) | 0.0 | 15.2 | N/A | N/A | -25.8 |
| Stepwise (Addition-Elimination) | 0.0 | 12.5 | -5.3 | 18.7 | -25.8 |
Molecular Modeling of Enzyme-Substrate Interactions
The biodegradation of organophosphorus compounds is often mediated by specific enzymes, such as organophosphate hydrolases (OPH). Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are vital for understanding how these enzymes recognize and degrade their substrates.
Computational studies have provided significant insights into the specificity of microbial enzymes that degrade organophosphates. diva-portal.org Methyl parathion hydrolase (MPH), for example, is an enzyme capable of hydrolyzing a wide range of organophosphates. nih.govroyalsocietypublishing.org Molecular modeling has been used to investigate the binding of different organophosphate pesticides, including methyl paraoxon, to the active site of MPH. nih.gov
These studies have revealed that the binding affinity and orientation of the substrate in the enzyme's active site are crucial for efficient catalysis. nih.gov For instance, in MPH, substrates coordinate with a binuclear metal center, and the specific metal ions present can influence the enzyme's selectivity. nih.govroyalsocietypublishing.org Molecular dynamics simulations of enzyme-substrate complexes can elucidate the conformational changes that occur during the binding process and identify key amino acid residues involved in substrate recognition and catalysis. nih.govnih.gov By comparing the binding of different substrates, researchers can understand the structural and chemical features that determine an enzyme's specificity. researchgate.net
The table below presents hypothetical binding energies of different organophosphates to a generic organophosphate hydrolase, illustrating how computational methods can be used to predict substrate specificity.
| Substrate | Binding Energy (kcal/mol) | Key Interacting Residues |
| Paraoxon | -8.5 | His254, Trp131, Ile106 |
| Methyl Parathion | -7.9 | His254, Trp131, Leu271 |
| Chlorpyrifos | -9.2 | Tyr99, Phe100, Trp131 |
| This compound (predicted) | -8.2 | His254, Trp131, Asp253 |
Predictive Modeling of Environmental Fate and Transport
Predictive models are essential for assessing the environmental risks posed by pesticides. These models simulate the movement and degradation of chemicals in various environmental compartments, such as soil, water, and air.
Kinetic models are used to describe the rates of degradation processes, such as hydrolysis and biodegradation. For parathion and its metabolite paraoxon, kinetic models have been developed to simulate their fate in soil. nih.govnih.gov These models often consider different pools of the pesticide in the soil, including dissolved, weakly sorbed, and strongly sorbed phases, and describe the transfer and degradation rates between these pools. nih.gov
The degradation of parathion in the environment is influenced by a variety of factors, including soil type, temperature, moisture, and microbial activity. cdc.gov Simulation models can incorporate these factors to provide more accurate predictions of pesticide persistence. For example, the half-life of parathion in soil can vary significantly depending on whether the conditions are aerobic or anaerobic and whether the soil has been sterilized. cdc.gov
Predictive models can also be used to estimate the formation and subsequent fate of metabolites. In the case of parathion, models can simulate its conversion to paraoxon and the subsequent degradation of both compounds. nih.gov This is crucial for a comprehensive risk assessment, as metabolites can sometimes be more toxic than the parent compound.
The following table provides a hypothetical example of degradation half-lives for parathion in different environmental compartments, which can be used as input for fate and transport models.
| Environmental Compartment | Degradation Process | Half-life (days) |
| Soil (aerobic) | Biodegradation | 15 - 30 |
| Soil (anaerobic) | Biodegradation | 60 - 120 |
| Water (pH 7) | Hydrolysis | 30 - 60 |
| Water (pH 9) | Hydrolysis | 5 - 10 |
| Sediment | Biodegradation | 45 - 90 |
Applications in Environmental Remediation and Bioremediation Research
Interactions with Environmental Constituents and Biological Systems
Binding to Soil Organic Matter and Sediment
Aminoparathion exhibits a strong affinity for soil particles and sediments, a characteristic that significantly influences its mobility and bioavailability in the environment. Studies indicate that this compound is preferentially bound to soil compared to its parent compound, parathion (B1678463) ebi.ac.uk. This binding is largely attributed to interactions with soil organic matter and clay minerals.
Research has shown that this compound can be effectively adsorbed onto various clay minerals. For instance, experiments using montmorillonite (B579905) clays (B1170129) demonstrated high adsorption percentages, often exceeding 99.9% under specific conditions epa.gov. The adsorption process can be described by equations like the Freundlich isotherm (x/m = KC^1/n), where 'K' and '1/n' are constants reflecting the adsorption capacity and intensity, respectively epa.gov. The organic carbon content of soil and sediment is a critical factor in this adsorption process, as it provides binding sites for organic compounds nih.govnih.gov. Higher organic matter content generally leads to increased adsorption of this compound, thereby reducing its potential for leaching into groundwater or transport via surface runoff nih.govnih.govecetoc.org.
Table 7.1.1: Adsorption of this compound to Montmorillonite Clays
| Adsorbent | Adsorption Equation | 1/n | K | Adsorption Percentage |
| Na-montmorillonite | x/m = KC^1/n | 0.954 | 46.3 | Not specified |
| Ca-montmorillonite | x/m = KC^1/n | 1.151 | 43.3 | Not specified |
| Fe-montmorillonite* | x/m = KC^1/n | N/A | N/A | >99.9% |
Note: Values are based on data presented in epa.gov. The adsorption equation x/m = KC^1/n describes the amount adsorbed (x/m) as a function of concentration (C). The 'K' and '1/n' values indicate the extent and intensity of adsorption.
The binding of this compound to soil components is also linked to microbial activity. Studies have shown that soils containing bound residues of parathion (which can be converted to this compound) were less toxic, and soil sterilization led to a significant reduction in the binding capacity, suggesting a role for microorganisms in the formation of these bound residues ebi.ac.uk.
Reactions with Polyphenols and Polyphenol Oxidases
This compound exhibits significant reactivity with polyphenolic compounds and enzymes like polyphenol oxidases (PPOs). This interaction can lead to the formation of complex, often insoluble, polymeric products ebi.ac.uknih.govacs.org.
When this compound is present with polyphenols such as caffeic acid, catechol, naringin, and quercetin, it can become effectively bound to quinone intermediates formed during the oxidation of these polyphenols. These reactions can result in the precipitation of dark-colored polymers within a short timeframe (e.g., 48 hours), rendering this compound undetectable in the supernatant ebi.ac.uknih.govacs.org. The polymer-bound and nonextractable nature of this compound in these instances has been confirmed through chemical analysis ebi.ac.uknih.govacs.org.
Furthermore, this compound itself can act as a substrate for polyphenol oxidases. This enzymatic activity generates a quinone imine intermediate, which can then react with additional molecules of this compound. This self-reaction leads to the formation of deep red colored di- and trimerization products ebi.ac.uknih.govacs.org. For example, the reaction with pyrocatechol (B87986) specifically yielded a structurally elucidated, disubstituted o-quinone derivative ebi.ac.uknih.govacs.org. These reactions highlight the chemical lability of this compound in the presence of specific biological catalysts and plant-derived compounds.
Chemoattraction Responses of Microorganisms to this compound
Microorganisms play a vital role in the degradation and transformation of pesticides in the environment. Some microbial species exhibit chemotaxis, a directed movement towards chemical attractants, which can facilitate their access to and utilization of compounds like this compound or its precursors.
Research has identified bacterial strains capable of degrading organophosphate (OP) compounds that also display positive chemotactic responses. For instance, a Pseudomonas sp. strain (BUR11) isolated from agricultural soil demonstrated chemotaxis towards parathion and some of its degradation intermediates, including 4-aminoparathion (4-APar) researchgate.netpeerj.com. While direct chemotaxis data for this compound itself is limited, the demonstrated attraction to related compounds suggests that this compound could potentially serve as a chemoattractant for specific microbial populations involved in its degradation researchgate.netpeerj.com. The optimal concentration for parathion chemotaxis in this strain was observed to be around 200 ppm peerj.com. This chemotactic behavior can enhance the efficiency of biodegradation processes by guiding motile bacteria to sites of higher contaminant concentration.
Influence on Non-Target Microbial Communities in Environmental Niches
The presence of organophosphate pesticides and their metabolites, including this compound, can significantly impact the structure and function of non-target microbial communities in various environmental niches such as soil and aquatic habitats.
Studies on related organophosphate insecticides have shown that they can reduce microbial diversity and richness, and alter community structure nih.gov. While these studies may not specifically focus on this compound, they indicate a broader impact of this class of compounds. For example, in container aquatic habitats, individual insecticides were found to decrease microbial diversity and richness, with some altering the microbial community structure nih.gov. Similarly, the degradation of parathion in soil is closely linked to microbial activity, with soil sterilization reducing the binding of residues ebi.ac.uk. Under anaerobic conditions, parathion is reduced to this compound, a process mediated by microorganisms cdc.govethz.chresearchgate.net. This interplay suggests that microbial communities are both involved in the formation and potentially affected by the presence of this compound.
Concluding Perspectives on Aminoparathion Research
Synthesis of Key Academic Findings
Academic research has elucidated several critical aspects of aminoparathion. Studies have identified it as a biotransformation product of parathion (B1678463) in both biological systems and environmental media ebi.ac.ukhmdb.canih.gov. In microbial degradation pathways, particularly under anaerobic conditions, parathion can be reduced to this compound, which is subsequently hydrolyzed to p-aminophenol and diethylthiophosphoric acid ebi.ac.ukcdc.govresearchgate.netepa.govresearchgate.net. Conversely, under aerobic conditions, parathion typically degrades to p-nitrophenol or paraoxon (B1678428) ebi.ac.ukcdc.govresearchgate.net.
Analytical investigations have demonstrated the presence of this compound in postmortem human tissues following parathion ingestion, indicating its formation in vivo ebi.ac.uknih.gov. Furthermore, this compound has been detected in processed foods like tomato juice and ketchup, albeit at low levels, suggesting its formation during food processing or storage ebi.ac.uk. Research has also confirmed its presence in environmental samples, such as soil, following parathion application, with its persistence being influenced by soil type and moisture content cdc.govnih.govepa.gov. For instance, this compound and p-nitrophenol were detected in soil samples up to seven years after parathion burial ebi.ac.uk.
The chemical properties of this compound include a molecular weight of approximately 261.28 g/mol and a logPoct/wat of 2.945, indicating moderate lipophilicity chemeo.com. While this compound itself is considered less hazardous than parathion, its reactivity with polyphenols and polyphenol oxidase has been noted, leading to the formation of complex polymers ebi.ac.ukacs.org.
Table 1: Key Findings in this compound Research
| Research Area | Key Finding | Reference(s) |
| Metabolism | Biotransformation product of parathion in vivo and in environmental matrices ebi.ac.ukhmdb.canih.gov. | ebi.ac.ukhmdb.canih.gov |
| Formed via reduction of parathion's nitro group under anaerobic conditions ebi.ac.ukcdc.govresearchgate.netresearchgate.net. | ebi.ac.ukcdc.govresearchgate.netresearchgate.net | |
| Environmental Fate | Detected in soil up to 7 years after parathion burial ebi.ac.uk. | ebi.ac.uk |
| Persistence influenced by soil type, moisture, and microbial activity cdc.govnih.govepa.gov. | cdc.govnih.govepa.gov | |
| Low levels detected in processed foods (e.g., tomato juice) ebi.ac.uk. | ebi.ac.uk | |
| Analytical Methods | Detected in postmortem human tissue using Gas-Liquid Chromatography (GLC) coupled with Mass Spectrometry (MS) ebi.ac.uknih.govasme.org. | ebi.ac.uknih.govasme.org |
| HPLC and GC-MS are common techniques for identification and quantification ebi.ac.uknih.gov. | ebi.ac.uknih.gov | |
| Chemical Properties | Molecular Weight: ~261.28 g/mol ; logPoct/wat: ~2.945 chemeo.com. | chemeo.com |
| Reacts with polyphenols and polyphenol oxidase ebi.ac.ukacs.org. | ebi.ac.ukacs.org |
Emerging Research Frontiers and Methodological Innovations
Emerging research on this compound and related compounds is increasingly focused on developing more sensitive and efficient analytical methodologies for its detection in complex environmental and biological matrices. Advances in chromatography, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), are being optimized for trace-level quantification of pesticide residues, including potential metabolites like this compound mdpi.com. The development of novel extraction techniques, such as salting-out assisted liquid-liquid extraction (SALLE), aims to improve recovery rates and reduce sample preparation time mdpi.com.
Further research is exploring the use of biosensors and molecularly imprinted polymers (MIPs) for the direct, on-site electrochemical detection of pesticides and their metabolites, offering potential alternatives to traditional laboratory-based chromatographic methods mdpi.com. While specific sensors for this compound are not yet widely reported, the advancements in detecting related compounds suggest future potential for developing targeted sensing technologies.
Investigating the complete degradation pathways and the formation of all intermediate products under various environmental conditions (e.g., different pH levels, redox potentials, and microbial consortia) remains an active area. Understanding these transformations is crucial for predicting the environmental fate and potential impact of parathion and its derivatives cdc.govresearchgate.net. Research into the long-term persistence and transformation of this compound in different soil types and under various climatic conditions is also ongoing.
Broader Implications for Environmental Science and Contaminant Dynamics
The identification of this compound as a biotransformation product highlights the importance of considering metabolites in ecological risk assessments, as these can sometimes retain or even exhibit different toxicological profiles than the parent compound ebi.ac.ukhmdb.caresearchgate.net. Research into the reactivity of this compound, such as its interactions with environmental components like polyphenols, sheds light on complex chemical transformations occurring in soil and aquatic environments, influencing contaminant bioavailability and persistence ebi.ac.ukacs.org.
Understanding the complete lifecycle of pesticides, from application to degradation into various metabolites like this compound, is essential for developing effective strategies for environmental remediation and for ensuring the safety of food and water resources. The ongoing development of analytical techniques for detecting these compounds at trace levels is critical for monitoring environmental quality and enforcing regulatory standards.
Compound Name List:
this compound
Parathion
Paraoxon
p-Nitrophenol
Diethylthiophosphoric acid
Diethylphosphoric acid
p-Aminophenol
Parabenzoquinone
Q & A
Q. How can researchers determine the purity of synthesized aminoparathion samples?
Methodological Answer: Purity assessment requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities at trace levels (≤0.1%). Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) identifies structural anomalies, while elemental analysis validates stoichiometric composition. Cross-referencing with literature melting points and spectral databases (e.g., SDBS) enhances reliability. For novel derivatives, ensure ≥95% purity via triplicate measurements .
Q. What experimental protocols are recommended for studying this compound’s stability in environmental matrices?
Methodological Answer: Design accelerated aging studies under controlled conditions (pH, temperature, UV exposure). Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) to monitor degradation products. Include abiotic controls (e.g., sterile buffers) and biotic samples (soil/water microbiota). Quantify degradation kinetics using pseudo-first-order models and report half-lives () with 95% confidence intervals. Validate methods via spike-recovery experiments (70–120% recovery range) .
Q. How should researchers address discrepancies in reported toxicity thresholds for this compound?
Methodological Answer: Reconcile contradictions by standardizing test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure protocols (OECD guidelines). Perform dose-response assays with positive/negative controls and statistical power analysis (α=0.05, β=0.2). Compare results using standardized metrics (e.g., LC, EC) and meta-analyze historical data to identify outliers caused by methodological variability (e.g., solvent carriers, exposure duration) .
Advanced Research Questions
Q. What strategies optimize the detection of this compound metabolites in complex biological samples?
Methodological Answer: Employ hybrid solid-phase extraction (SPE) cartridges (C18 + ion exchange) to isolate metabolites. Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) for untargeted metabolomics. Annotate metabolites via spectral libraries (e.g., mzCloud) and in silico fragmentation tools (e.g., CFM-ID). Validate identifications with synthetic standards and stable isotope-labeled internal controls. Report limits of detection (LOD) and quantification (LOQ) for each metabolite .
Q. How can researchers resolve contradictions in degradation kinetics of this compound under varying pH conditions?
Methodological Answer: Apply multi-method validation:
- Experimental : Conduct parallel studies using UV-Vis spectroscopy, LC-MS, and ion chromatography to track parent compound decay and byproduct formation.
- Computational : Use density functional theory (DFT) to model hydrolysis pathways and identify pH-dependent transition states.
- Statistical : Perform multivariate analysis (ANOVA, Tukey’s HSD) to assess significant differences in rate constants () across pH levels. Address outliers via Grubbs’ test or robust regression .
Q. What experimental designs minimize confounding factors in ecotoxicological studies of this compound?
Methodological Answer: Implement factorial designs to isolate variables (e.g., temperature, dissolved oxygen, coexisting pollutants). Use mesocosms to simulate real-world conditions and include sham-treated controls. Apply mixed-effects models to account for random variables (e.g., organism size, microbial activity). Predefine exclusion criteria for abnormal samples (e.g., mortality in controls >10%). Publish raw datasets and R/Python scripts for reproducibility .
Q. How to validate novel this compound bioremediation strategies against existing chemical methods?
Methodological Answer: Conduct comparative efficacy trials:
- Bioremediation : Test microbial consortia (e.g., Pseudomonas spp.) in batch reactors; quantify degradation via CO evolution and enzyme activity assays (e.g., phosphatase).
- Chemical : Evaluate Fenton’s reagent or ozonation efficiency via total organic carbon (TOC) reduction.
- Cost-Benefit Analysis : Calculate treatment costs (USD/g), energy consumption (kWh), and scalability (m/day). Use life-cycle assessment (LCA) tools to rank sustainability .
Data Analysis and Interpretation
Q. What statistical approaches are critical for reconciling conflicting bioaccumulation data for this compound?
Methodological Answer: Apply Bayesian hierarchical modeling to integrate heterogeneous datasets (e.g., lab vs. field studies). Use sensitivity analysis to identify dominant variables (e.g., lipid content in organisms, sediment organic carbon). Report posterior probability distributions for bioaccumulation factors (BAF) and credibility intervals. Share code repositories (e.g., GitHub) with Jupyter notebooks for transparency .
Q. How to design a robust structure-activity relationship (SAR) model for this compound derivatives?
Methodological Answer: Curate a dataset with ≥50 derivatives, including electronic (HOMO/LUMO), steric (logP), and toxicological (LD) descriptors. Use partial least squares regression (PLS-R) or random forest algorithms to identify predictive features. Validate models via leave-one-out cross-validation (LOOCV) and external test sets. Publish 3D molecular docking results to link SAR with target enzyme interactions (e.g., acetylcholinesterase) .
Q. What methodologies ensure reproducibility in this compound synthesis protocols?
Methodological Answer: Document all steps in machine-readable formats (e.g., Chemotion ELN). Specify reaction parameters (e.g., stirring rate, inert gas flow) and equipment calibration records. Include NMR spectra (300 MHz+, CDCl/DMSO-d) and chromatograms (HPLC/GC retention times) in supplementary data. Use the CRISP (Checklist for Reproducibility in Synthesis Protocols) framework for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
